molecular formula C10H8F4O3 B14029561 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde

3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde

Cat. No.: B14029561
M. Wt: 252.16 g/mol
InChI Key: HGCBAGCSIKGJIR-UHFFFAOYSA-N
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Description

3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde: is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzaldehyde core

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O3/c1-16-5-17-9-6(4-15)7(10(12,13)14)2-3-8(9)11/h2-4H,5H2,1H3

InChI Key

HGCBAGCSIKGJIR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1C=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as methyl fluorosulfonyldifluoroacetate (Chen’s reagent) in the presence of copper(II) catalysts . The reaction conditions often require moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzoic acid.

    Reduction: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features allow for the investigation of interactions with enzymes and receptors.

Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, this compound can be used in the development of new drugs with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties such as increased resistance to degradation and improved performance under extreme conditions .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
  • 3-Fluoro-2’-methoxy-5’-methylbenzanilide
  • 3-Fluoro-2-methoxy-4-(methylsulfonyl)benzaldehyde

Comparison: Compared to these similar compounds, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxymethoxy and trifluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .

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